
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a class of perfluorinated compounds, which are known for their resistance to heat, chemical reactions, and their ability to repel water and oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride typically involves the fluorination of hexanoyl chloride derivatives. One common method includes the reaction of hexanoyl chloride with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective fluorination of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reactants and the need for precise control over reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated alcohols.
Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) are used under acidic conditions.
Major Products
Substitution: Fluorinated amides or thiols.
Reduction: Fluorinated alcohols.
Oxidation: Perfluorinated carboxylic acids.
Scientific Research Applications
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride exerts its effects is primarily through its interaction with biological molecules. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and enzymes, potentially inhibiting their function. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl]-1,1,2,2-tetrafluoroethanesulfonic acid
- Potassium 9-Chlorohexadecafluoro-3-Oxanonane-1-Sulfonate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Uniqueness
6-Chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly valuable in applications requiring high-performance materials and precise chemical reactions.
Properties
CAS No. |
335-52-4 |
|---|---|
Molecular Formula |
C6ClF11O |
Molecular Weight |
332.50 g/mol |
IUPAC Name |
6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanoyl fluoride |
InChI |
InChI=1S/C6ClF11O/c7-6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(8)19 |
InChI Key |
VIFLLSOTNAVBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


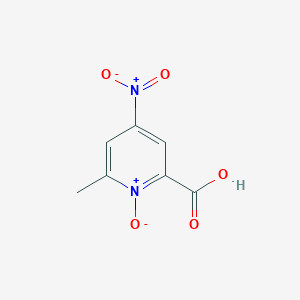

![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

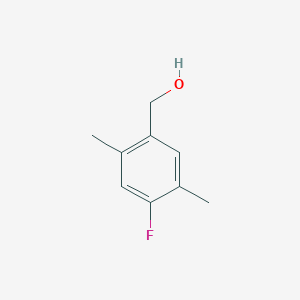
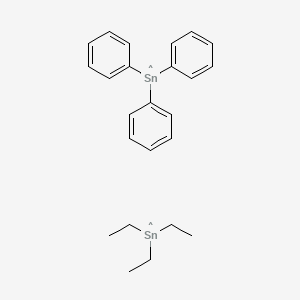

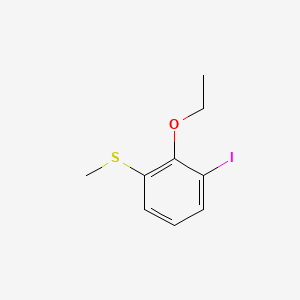
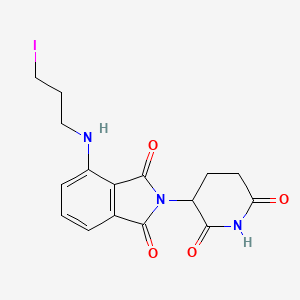
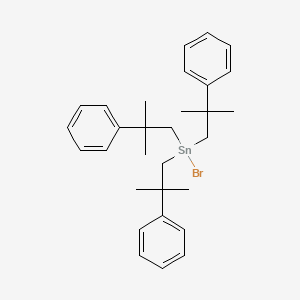
![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)



